N-(6-((2-((2-methoxy-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
Description
Properties
IUPAC Name |
N-[6-[2-[2-methoxy-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3S/c1-3-14(25)22-13-6-7-16(24-23-13)28-9-15(26)21-11-8-10(17(18,19)20)4-5-12(11)27-2/h4-8H,3,9H2,1-2H3,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMUXDSWVADIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C19H22F3N3O3S
- Molecular Weight : 423.45 g/mol
Structural Features
This compound features a pyridazine ring, a propionamide group, and a methoxy-trifluoromethyl phenyl moiety, which contribute to its biological properties. The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability.
The biological activity of N-(6-((2-((2-methoxy-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.
- Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : Some research points to its potential in modulating inflammatory responses, which could be beneficial in treating autoimmune diseases.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological contexts:
- Anticancer Activity :
- Antimicrobial Testing :
- Inflammation Studies :
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity |
| Methoxy group | Increases solubility |
| Pyridazine ring | Potential for receptor binding |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The pyridazine core distinguishes this compound from structurally related furopyridine derivatives, such as the furo[2,3-b]pyridine-3-carboxamide described in . Pyridazine-based compounds often exhibit distinct electronic properties due to the nitrogen atoms at positions 1 and 2, which influence binding affinity and solubility.
Substituent Effects
- Trifluoromethyl vs. Fluorophenyl Groups : The trifluoromethyl group in the target compound increases electronegativity and steric bulk compared to the 4-fluorophenyl group in ’s compound. This difference may alter interactions with hydrophobic binding pockets in enzymes or receptors.
- Thioether vs. Carboxamide Linkers : The thioether linkage in the target compound provides greater conformational flexibility than the rigid carboxamide linker in the furopyridine analog. This flexibility could enhance adaptability to diverse protein conformations but may reduce binding specificity.
Pharmacological and Physicochemical Properties
Table 1: Comparative Properties of Pyridazine and Furopyridine Derivatives
Bioactivity Insights
While direct bioactivity data for the target compound are scarce, analogs with pyridazine cores have demonstrated kinase inhibitory activity (e.g., p38 MAPK inhibitors).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
